3-[1-(Methylsulfanyl)ethyl]aniline
Overview
Description
It is a colorless to yellow liquid with a strong odor and is commonly used in the pharmaceutical, agricultural, and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfanyl)ethyl]aniline typically involves the reaction of 3-nitroacetophenone with methyl mercaptan under reducing conditions to form the corresponding aniline derivative . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like iron powder or tin chloride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Aniline derivatives
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines
Scientific Research Applications
3-[1-(Methylsulfanyl)ethyl]aniline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfanyl)ethyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the aniline group donates electrons to form new bonds . Additionally, the methylsulfanyl group can undergo oxidation to form reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a similar structure but lacking the methylsulfanyl group.
3-Methylthioaniline: Similar to 3-[1-(Methylsulfanyl)ethyl]aniline but with a different substitution pattern on the aromatic ring.
4-Methylthioaniline: Another isomer with the methylsulfanyl group in the para position relative to the aniline group.
Uniqueness
This compound is unique due to the presence of both the aniline and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-(1-methylsulfanylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTQWAREBXRUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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